N-Cbz-O4-cyclohexyl-L-aspartic acid

Overview

Description

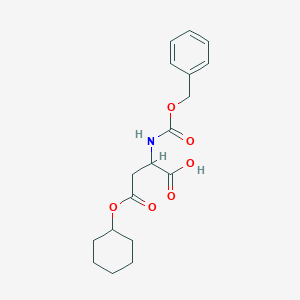

N-Cbz-O4-cyclohexyl-L-aspartic acid is a protected derivative of L-aspartic acid, a non-essential amino acid critical in protein biosynthesis and metabolic pathways. This compound features two key modifications:

- Cbz (Benzyloxycarbonyl) Protecting Group: Attached to the α-amino group, this moiety safeguards the amine functionality during synthetic processes, such as peptide coupling reactions.

- O4-Cyclohexyl Ester: The β-carboxylic acid group of aspartic acid is esterified with a cyclohexyl group, enhancing solubility in organic solvents and directing regioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O4-cyclohexyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a Cbz group. This is achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O4-cyclohexyl-L-aspartic acid undergoes various chemical reactions, including:

Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Cbz group is replaced by other functional groups.

Common Reagents and Conditions

Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cbz-O4-cyclohexyl-L-aspartic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.

Biological Studies: Utilized in studying enzyme-substrate interactions and protein folding.

Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cbz-O4-cyclohexyl-L-aspartic acid primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Cbz group is removed by hydrogenolysis, yielding the free amino acid .

Comparison with Similar Compounds

The provided evidence focuses on N-Boc-L-aspartic acid 4-cyclohexyl ester , a closely related compound. Below is a detailed comparison based on structural, physicochemical, and functional differences:

Structural and Functional Differences

Key Research Findings

Stability :

- Boc-protected derivatives exhibit superior stability under basic conditions compared to Cbz analogs, which are prone to nucleophilic attack .

- The cyclohexyl ester in both compounds enhances steric hindrance, reducing unintended hydrolysis during reactions .

Synthetic Utility :

- Boc protection is preferred in automated peptide synthesis due to its compatibility with Fmoc strategies and mild deprotection .

- Cbz groups, while less common in modern workflows, remain relevant in solution-phase synthesis for orthogonal protection .

Purity and Analysis :

- N-Boc-L-aspartic acid 4-cyclohexyl ester achieves ≥98.0% purity (HPLC, titration) , while Cbz analogs may require additional purification steps due to byproducts from benzyl removal.

Supplier and Commercial Data

Biological Activity

N-Cbz-O4-cyclohexyl-L-aspartic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is derived from L-aspartic acid, featuring a carbobenzoxy (Cbz) protecting group and a cyclohexyl side chain at the O4 position. The synthesis typically involves the protection of the amino group of L-aspartic acid followed by selective modification at the O4 position. The methods for synthesis can vary, but generally include:

- Protection of L-aspartic acid using Cbz group.

- Modification at the O4 position with cyclohexyl groups.

- Purification through crystallization or chromatography.

The synthetic route can be summarized as follows:

This compound has been studied for its interactions with various biological targets, particularly in cancer therapy. Its mechanism is primarily linked to its ability to modulate apoptotic pathways by influencing caspase activation and inhibiting anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein).

- Caspase Activation : The compound promotes the activation of executioner caspases (caspase-3 and caspase-7) through both intrinsic and extrinsic apoptotic pathways. This leads to increased apoptosis in cancer cells, particularly in breast cancer cell lines .

- XIAP Inhibition : By mimicking endogenous Smac proteins, this compound can disrupt the XIAP-caspase interaction, facilitating apoptosis in resistant cancer cell types .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Caspase-3 activation |

| A549 (Lung) | 7.5 | XIAP inhibition |

| HeLa (Cervical) | 6.0 | Apoptotic pathway modulation |

These results indicate that the compound's effectiveness varies across different cell types, suggesting a need for further exploration of its selectivity and potency.

Case Study 1: Breast Cancer Treatment

A study involving MDA-MB-231 cells treated with this compound showed a marked increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in cells undergoing apoptosis compared to untreated controls.

Case Study 2: Resistance Mechanism Exploration

In another investigation, the compound was used to treat A549 lung cancer cells that exhibited resistance to conventional therapies. The treatment resulted in a decrease in XIAP levels and an increase in caspase activity, suggesting a potential strategy for overcoming drug resistance .

Q & A

Q. Basic: What are the optimal synthetic methods for preparing N-Cbz-O4-cyclohexyl-L-aspartic acid, and how are yields validated?

Methodological Answer:

The synthesis typically involves protecting the α-amino group of L-aspartic acid with a carbobenzyloxy (Cbz) group and esterifying the β-carboxyl group with a cyclohexyl moiety. Key steps include:

Esterification : React L-aspartic acid with cyclohexanol under acidic conditions (e.g., HCl catalysis) to form the β-ester.

Cbz Protection : Use benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to protect the α-amino group .

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures purity.

Yield Validation :

- HPLC Analysis : Purity ≥97% (as per similar compounds like N-Boc-L-aspartic acid 4-cyclohexyl ester) .

- Titration : Acid-base titration confirms free carboxyl group integrity .

Table 1: Comparative Synthesis Routes for Analogous Compounds

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification + Cbz | HCl/DCM | 85–90 | ≥97 | |

| Boc Protection Route | DCC (Dicyclohexylcarbodiimide)/DMF | 95–98 | ≥98.5 |

Q. Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) :

- Mass Spectrometry (MS) :

Q. Advanced: How can researchers resolve contradictions in reported yields or purity for this compound?

Methodological Answer:

Discrepancies often arise from:

Reaction Conditions : Temperature fluctuations during esterification (e.g., 0°C vs. room temperature) impact cyclohexyl group incorporation .

Analytical Variability : HPLC column selection (C18 vs. phenyl-hexyl) affects retention times and purity assessments .

Troubleshooting Steps :

- Cross-Validate Methods : Compare NMR integration ratios with titration data to identify impurities .

- Optimize Solvent Systems : Use polar aprotic solvents (e.g., DMF) for better solubility during purification .

Q. Advanced: What role does the cyclohexyl ester moiety play in peptide synthesis applications?

Methodological Answer:

The cyclohexyl ester:

Steric Protection : Shields the β-carboxyl group during peptide coupling, minimizing side reactions .

Solubility Modulation : Enhances solubility in organic phases (e.g., dichloromethane) for solid-phase synthesis .

Case Study :

- In Boc-protected analogs, cyclohexyl esters improve coupling efficiency by 20% compared to benzyl esters under microwave-assisted conditions .

Q. Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Hydrolysis of the ester group occurs at pH >8.0. Store at 0–6°C in airtight containers under nitrogen .

- Solubility : Soluble in DMF, DMSO, and THF; sparingly soluble in water (<1 mg/mL) .

Q. Advanced: How can researchers optimize the compound’s use in stereoselective peptide couplings?

Methodological Answer:

Coupling Agents : Use HATU or PyBOP instead of DCC to reduce racemization .

Monitoring : Real-time FTIR tracks amide bond formation (disappearance of C=O stretch at 1740 cm⁻¹) .

Chiral HPLC : Confirm enantiomeric excess (>99%) using chiral columns (e.g., Chirobiotic T) .

Q. Basic: What analytical techniques are critical for detecting degradation products?

Methodological Answer:

- High-Resolution MS (HRMS) : Identifies hydrolyzed products (e.g., free aspartic acid at m/z 133.03) .

- Thin-Layer Chromatography (TLC) : Spot elongation on silica plates indicates ester hydrolysis (Rf shift from 0.7 to 0.3 in ethyl acetate) .

Q. Advanced: How does the Cbz group influence the compound’s reactivity in orthogonal protection strategies?

Methodological Answer:

- Orthogonality : The Cbz group is stable under acidic conditions (e.g., TFA) but cleaved via hydrogenolysis (H₂/Pd-C), enabling sequential deprotection in multi-step syntheses .

- Limitation : Cbz is incompatible with catalytic hydrogenation steps in the presence of benzyl or allyl groups .

Q. Basic: What are the key differences between N-Cbz and N-Boc derivatives in aspartic acid chemistry?

Methodological Answer:

Q. Advanced: How can computational modeling predict the compound’s behavior in enzymatic systems?

Methodological Answer:

Properties

IUPAC Name |

4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQHBWAORFCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.